4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a phthalazinyl group, a dimethylsulfamoyl group, and a benzamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the dimethylsulfamoyl group, and the coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Phthalazinyl Core: The phthalazinyl core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base.
Coupling with Benzamide Moiety: The final step involves coupling the phthalazinyl intermediate with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide
- 2-[4-[[4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]phenoxy]acetamide
Uniqueness
4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H23N5O3S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-[[4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C24H23N5O3S/c1-15-8-9-17(14-21(15)33(31,32)29(2)3)22-19-6-4-5-7-20(19)24(28-27-22)26-18-12-10-16(11-13-18)23(25)30/h4-14H,1-3H3,(H2,25,30)(H,26,28) |
InChI Key |
CMULEEZATUADSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.